Isophorone oxide
Overview
Description
Synthesis Analysis
The synthesis of isophorone involves the base-catalyzed self-condensation of acetone, a process that has been employed for over 80 years. This reaction is complex, involving several steps including the formation of isophorone, triacetone dialcohol, and ketonic resins. Researchers have explored various production processes in both liquid- and vapor-phase, reviewing the selectivity toward isophorone using different reaction parameters and catalysts (Ruther et al., 2023).
Molecular Structure Analysis
Studies on isophorone derivatives have highlighted the impact of substituent groups on molecular packing, electronic structure, and aggregation-induced emission properties. For instance, the tuning of emission color of isophorone-based compounds could be achieved by modifying the terminal substituent group, showcasing how these molecular modifications influence the photophysical properties (Zheng et al., 2013).
Chemical Reactions and Properties
Isophorone oxide's chemical reactions have been explored, particularly its isomerization. For example, isophorone oxide can be isomerized to 2-formyl-2,4,4-trimethylcyclopentanone with high yield using zeolites as heterogeneous catalysts. This reaction demonstrates the compound's versatility and potential for producing valuable chemical intermediates (Meyer et al., 1998).
Physical Properties Analysis
The physical properties of isophorone and its derivatives, such as aggregation-induced emission behaviors and fluorescence emissions in different states (solution, aqueous suspension, and crystalline state), are influenced by the molecular structure and substituent groups. These properties are essential for applications in material science and bio-imaging (Zheng et al., 2013).
Chemical Properties Analysis
Isophorone oxide's chemical properties, especially its reactivity and selectivity in various reactions, are crucial for synthetic applications. The selectivity and high conversions in its oxidation reactions, for example, have led to the development of novel catalysts and methodologies for efficient synthesis of key intermediates (Hanyu et al., 1997).
Scientific Research Applications
Graphene Oxide Modified Polyurethane Resin : Isophorone diisocyanate is utilized to modify graphene oxide, which reacts with the oxygen-containing functional group in the graphene oxide. This process allows for the grafting reaction between graphene oxide and polyurethane resin, potentially enhancing its corrosion resistance and structural properties (Shu et al., 2018).
Polyether Polymerization Kinetics : Isophorone diisocyanate reacts with poly (propylene oxide) to monitor the polymerization kinetics using in situ FT-IR. This study provides insights into the reaction rates, activation energy, and other kinetic parameters important for understanding and optimizing polymerization processes (Yang et al., 2011).
Isomerization Characterization and Catalysis : The isomerization of β-isophorone to α-isophorone on solid bases, like MgAl mixed oxides, can measure the total number of active sites. This process is crucial for understanding the catalytic mechanisms and designing more efficient catalysts (Figueras et al., 2002).
Catalytic Rearrangement : Isophorone oxide can be rearranged using zeolites and montmorillonite K10 as catalysts. This reaction is significant for the production of various chemicals, and the study provides insights into how different catalysts affect the product ratio (Elings et al., 1997).
Quantum Structure Alteration in Gold Nanoparticles : The adsorption of isophorone on Au quantum well states perturbs and changes their energy spacing. This study is vital for understanding the molecular adsorption effects on quantum systems, which has implications in heterogeneous catalysis (Stiehler et al., 2015).
Oxidation Catalysis : Isophorone can be oxidized with molecular oxygen to form various compounds. This process has implications for industrial applications where specific regioselectivity is required (Hanyu et al., 1997).
Safety And Hazards
Isophorone, a related compound, is considered hazardous. The acute effects of isophorone in humans from inhalation exposure include eye, nose, and throat irritation . Chronic exposure to isophorone in humans can cause dizziness, fatigue, and depression . Animal studies indicate that long-term inhalation of high concentrations of isophorone causes central nervous system effects . Limited evidence in animal studies suggests that isophorone may cause birth defects such as fetal malformations and growth retardation from inhalation exposure to isophorone during pregnancy . No information is available on the reproductive, developmental, or carcinogenic effects of isophorone in humans .
Future Directions
The estimated annual production volume of Isophorone exceeds 100,000 t/y and the market is expected to further grow in the future . Isophorone is a technically important compound used as a high-boiling-point solvent for coatings, adhesives, etc., and it is used as a starting material for various valuable compounds, including isophorone diisocyanate, a precursor for polyurethanes . Therefore, the study and development of its oxide, Isophorone oxide, could also have significant industrial implications.
properties
IUPAC Name |
4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8(2)4-6(10)7-9(3,5-8)11-7/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNQFPVXVZSRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2C(C1)(O2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908032 | |
Record name | 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isophorone oxide | |
CAS RN |
10276-21-8 | |
Record name | 4,4,6-Trimethyl-7-oxabicyclo(4.1.0)heptan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isophorone oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isophorone Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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